N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide
Description
N,N-Dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic compound featuring a 1,2-dimethylindole core linked to a 2-oxoacetamide moiety with N,N-dibenzyl substitution. The dibenzyl groups on the acetamide nitrogen likely influence lipophilicity and binding interactions, which could modulate bioavailability and target engagement compared to other derivatives.
Properties
IUPAC Name |
N,N-dibenzyl-2-(1,2-dimethylindol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-19-24(22-15-9-10-16-23(22)27(19)2)25(29)26(30)28(17-20-11-5-3-6-12-20)18-21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQYFOUISDIHLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Oxoacetamide Group: The oxoacetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a base like pyridine.
N-Benzylation: The final step involves the N-benzylation of the amide nitrogen using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine or alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide has been studied for its potential as a therapeutic agent in various conditions:
- Serotonergic Activity:
- Antagonistic Properties:
- Neuroprotective Effects:
Psychedelic Research
A study highlighted the effects of psilocin derivatives on mental health disorders, indicating that compounds similar to this compound could be effective in treating conditions such as depression and PTSD by modulating serotonin pathways .
Antidepressant Potential
In clinical trials involving psychedelics, compounds with similar structural features were shown to provide significant relief from treatment-resistant depression. The mechanism involves increased neuroplasticity and altered brain connectivity patterns post-administration .
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole ring is known to intercalate with DNA, potentially disrupting replication and transcription processes. The benzyl groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected 2-(Indol-3-yl)-2-oxoacetamide Derivatives
Key Observations:
Substituent Impact on Activity: The N-(2-acetylphenyl) group in F12016 enables selective PPARγ binding, highlighting the role of polar substituents in receptor specificity . Halogenated groups (e.g., 2-chlorophenyl in C730-0557) are common in drug design for tuning electronic properties and metabolic stability .
Indole Core Modifications :
- 1,2-Dimethyl substitution on the indole ring (as in F12016 and the target compound) likely stabilizes the planar conformation, favoring interactions with hydrophobic binding pockets.
- Derivatives with 2-methylindole (e.g., N-cyclopropyl analog) show reduced steric hindrance, possibly enabling diverse synthetic applications .
Table 2: Physicochemical Properties of Selected Analogs
| Compound Name | Molecular Formula | Molecular Weight | LogP (Predicted) | Solubility (Predicted) |
|---|---|---|---|---|
| This compound | C26H25N2O2 | 409.50 | ~4.5 | Low (lipophilic) |
| F12016 | C20H17N2O3 | 333.36 | ~3.2 | Moderate |
| C730-0557 | C19H17ClN2O2 | 340.81 | ~3.8 | Low |
Notes:
- The dibenzyl derivative’s higher molecular weight and logP suggest greater lipophilicity, which may necessitate formulation optimization for in vivo studies.
- F12016’s acetylphenyl group reduces logP, aligning with its reported pharmacological utility .
Biological Activity
N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24N2O
- Molecular Weight : 372.46 g/mol
- CAS Number : 15741-80-7
- Density : 1.148 g/cm³
- Boiling Point : 513.2°C at 760 mmHg
- LogP : 5.41 (indicating lipophilicity)
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry highlighted its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Neuroprotective Effects
Another important aspect of this compound is its neuroprotective effects. Research has shown that it can protect neuronal cells from oxidative stress-induced apoptosis. This was demonstrated in vitro using neuronal cell lines exposed to oxidative agents, where treatment with the compound resulted in a significant reduction in cell death and preservation of mitochondrial function .
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Apoptotic Pathways : The compound has been shown to inhibit caspase activation, a crucial step in the apoptotic process.
- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress markers in cellular models.
- Modulation of Signaling Pathways : It affects several signaling pathways involved in cell survival and proliferation.
Case Study 1: Anticancer Activity
In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection, indicating that the compound promotes apoptotic cell death through intrinsic pathways .
Case Study 2: Neuroprotection
A separate investigation into the neuroprotective effects of this compound involved primary neuronal cultures subjected to oxidative stress. The results demonstrated that pre-treatment with this compound significantly reduced markers of oxidative damage and improved cell survival rates compared to untreated controls .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N,N-dibenzyl-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide, and how do reaction conditions influence yield?
- The compound can be synthesized via a multi-step route starting from indole derivatives. Key steps include benzylation of the indole nitrogen, followed by oxoacetamide formation using 2-oxoacetyl chloride. Critical parameters include:
- Temperature control during benzylation (0–5°C to prevent side reactions) .
- Use of anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis of intermediates .
- Catalytic agents like triethylamine for acid scavenging .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR):
- 1H and 13C NMR confirm substitution patterns (e.g., dimethyl groups at C1 and C2 of indole) . Advanced techniques like 1,1-ADEQUATE NMR resolve ambiguous coupling in crowded spectral regions .
- X-ray Crystallography:
- SHELX programs (e.g., SHELXL) are widely used for structure refinement. Displacement ellipsoids at 30% probability level validate molecular geometry .
- High-Resolution Mass Spectrometry (HRMS):
- Validates molecular formula (e.g., C24H23N2O2 requires m/z 377.1624) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability) for this compound?
- Experimental Design Considerations:
- Standardize cell lines (e.g., HepG2 vs. MCF7) and assay conditions (e.g., exposure time, serum concentration) to minimize variability .
- Validate purity (>95% by HPLC) to exclude confounding effects from impurities .
- Statistical Approaches:
- Use dose-response curves with triplicate measurements and report IC50 values as mean ± SEM (e.g., 10.56 ± 1.14 μM in HepG2 cells) .
Q. What strategies are effective for establishing structure-activity relationships (SAR) in derivatives of this compound?
- Key Structural Modifications:
- Substitution at the indole N1 position (e.g., adamantyl groups enhance cytotoxicity in HepG2 cells) .
- Variation of benzyl groups on the acetamide moiety alters lipophilicity and target affinity .
- Biological Assays:
- Prioritize derivatives with >50% inhibition at 10 μM in primary screens, followed by mechanism-of-action studies (e.g., caspase-3/8 activation) .
Q. What mechanistic insights explain the pro-apoptotic activity of this compound in cancer cells?
- Pathway Analysis:
- Caspase-8-dependent apoptosis is induced via cleavage of poly ADP-ribose polymerase (PARP), confirmed by Western blot .
- Dose-dependent caspase-3 activation (2–4-fold increase at 20 μM) without significant caspase-9 involvement suggests extrinsic apoptotic pathway activation .
- Functional Assays:
- Flow cytometry for Annexin V/PI staining quantifies apoptotic vs. necrotic cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
